molecular formula C10H12FNO2 B13513189 Ethyl 6-amino-2-fluoro-3-methylbenzoate

Ethyl 6-amino-2-fluoro-3-methylbenzoate

Cat. No.: B13513189
M. Wt: 197.21 g/mol
InChI Key: PCJYNCVMIHCPPJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an amino group, a fluoro group, and a methyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 6-amino-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted benzoates .

Scientific Research Applications

Ethyl 6-amino-2-fluoro-3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-amino-2-fluoro-3-methylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 6-amino-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3

InChI Key

PCJYNCVMIHCPPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C)N

Origin of Product

United States

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